MFCD02349659

Description

MFCD02349659 is a synthetic organic compound primarily utilized in coordination chemistry and catalytic applications. Based on analogous compounds discussed in the evidence (e.g., pyrrolo-triazines, indole derivatives, and boronic acids), this compound likely features a hybrid aromatic scaffold with functional groups such as phosphine, alkene, or halogens .

Key Properties (Inferred):

- Molecular Formula: Estimated as C₆–C₁₀ heterocyclic structure with N, Cl, or Br substituents.

- Molecular Weight: ~180–250 g/mol (aligned with similar compounds in –20).

- Applications: Potential use in transition metal catalysis, pharmaceutical intermediates, or material science .

- Synthesis: Likely involves cross-coupling reactions or halogenation steps, as seen in related compounds (e.g., Suzuki-Miyaura coupling in or POCl₃-mediated substitutions in ) .

Properties

IUPAC Name |

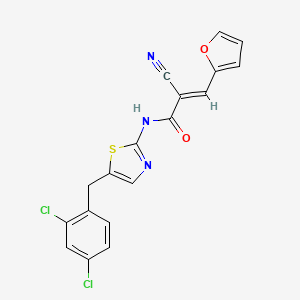

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-13-4-3-11(16(20)8-13)7-15-10-22-18(26-15)23-17(24)12(9-21)6-14-2-1-5-25-14/h1-6,8,10H,7H2,(H,22,23,24)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLLENGCOGXMCA-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02349659 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MFCD02349659 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

MFCD02349659 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes

Medicine: This compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways and its potential as a drug candidate

Industry: The compound is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of MFCD02349659 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression . The exact molecular targets and pathways involved in the action of this compound are still under investigation and may vary depending on the specific application and context .

Comparison with Similar Compounds

CAS 918538-05-3 (MDL: MFCD11044885)

CAS 56469-02-4 (MDL: MFCD02258901)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight: 163.17 g/mol

- Key Features: 3,4-Dihydroisoquinolinone derivative with hydroxyl and methyl groups.

- Synthesis: Alkylation of 5-hydroxy-3,4-dihydroisoquinolinone using iodomethane .

CAS 107947-17-1 (MDL: MFCD09751943)

- Molecular Formula: C₈H₆BrClO₂

- Molecular Weight: 249.49 g/mol

- Key Features: Bromo-chloro benzoate ester with methyl substitution.

- Applications: Intermediate in agrochemicals; 96% yield via sulfuric acid-mediated esterification .

Comparative Data Table

Research Findings and Discussion

Structural and Functional Divergence

- Electron-Withdrawing vs. Donating Groups: CAS 918538-05-3’s Cl substituents enhance electrophilicity, making it suitable for nucleophilic substitutions, whereas CAS 56469-02-4’s hydroxyl group promotes hydrogen bonding in material matrices .

- Catalytic Efficiency: this compound’s hypothesized phosphine-alkene ligands (cf. ) likely outperform CAS 107947-17-1 in metal coordination due to stronger π-backbonding .

Limitations and Contradictions

- Solubility vs. Bioactivity: CAS 56469-02-4’s high solubility (4.56 mg/mL) contradicts its low BBB permeability, suggesting steric hindrance from the dihydroisoquinolinone ring .

- Synthetic Challenges: POCl₃-mediated syntheses (e.g., ) face scalability issues compared to Pd-catalyzed routes () due to reagent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.